
1-(5-Bromoisoquinolin-3-yl)methanamine hydrochloride
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Overview
Description
1-(5-Bromoisoquinolin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C10H9BrN2·HCl It is a derivative of isoquinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromoisoquinolin-3-yl)methanamine hydrochloride typically involves the bromination of isoquinoline followed by the introduction of a methanamine group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane. The brominated isoquinoline is then reacted with formaldehyde and ammonium chloride to introduce the methanamine group, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and methanamine introduction steps, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromoisoquinolin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinoline derivatives or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Conditions typically involve polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution Products: Isoquinoline derivatives with various functional groups replacing the bromine atom.
Oxidation Products: Quinoline derivatives with oxidized functional groups.
Reduction Products: De-brominated isoquinoline derivatives.
Scientific Research Applications
1-(5-Bromoisoquinolin-3-yl)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new
Q & A
Q. What are the established synthetic routes for 1-(5-Bromoisoquinolin-3-yl)methanamine hydrochloride, and how are yields optimized?
Basic Research Question
The primary synthesis involves reacting 5-bromoisoquinoline-3-carbaldehyde with methylamine, followed by salt formation to yield the hydrochloride derivative . Key parameters for yield optimization include:
- Solvent selection : Methanol or ethanol as reaction media.
- Catalysts : Use of acetic acid or basic catalysts to facilitate imine formation.
- Temperature : Controlled heating (typically 50–80°C) to accelerate condensation while minimizing side reactions.
- Purification : Recrystallization or column chromatography to achieve >95% purity .
Q. How does the bromine substitution on the isoquinoline ring influence the compound’s reactivity and biological activity?
Basic Research Question
The bromine atom at position 5 enhances electrophilic aromatic substitution reactivity and stabilizes hydrophobic interactions in biological systems. This substitution improves binding affinity to targets like phosphodiesterase 10A (PDE10A), as bromine’s electron-withdrawing effect modulates the electronic environment of the isoquinoline core . Comparative studies with non-brominated analogs show reduced PDE10A inhibition, confirming bromine’s critical role .
Q. What analytical techniques are recommended for characterizing this compound?
Basic Research Question
- NMR spectroscopy : 1H/13C NMR to confirm the structure (e.g., methylamine protons at δ ~3.2 ppm and aromatic protons for the bromoisoquinoline ring).
- HPLC : Purity assessment using reverse-phase columns (e.g., C18) with UV detection at 254 nm.
- Mass spectrometry : ESI-MS to verify the molecular ion peak at m/z 273.6 .
Q. What strategies are effective for improving synthetic scalability while maintaining high enantiomeric purity?
Advanced Research Question
- Catalyst screening : Chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric synthesis of intermediates.
- Flow chemistry : Continuous reaction setups to enhance reproducibility and reduce batch variability.
- In-line monitoring : Use of PAT (Process Analytical Technology) tools like FTIR to track reaction progress .
Q. How does this compound inhibit PDE10A, and what experimental models validate this mechanism?
Advanced Research Question
The compound acts as a competitive inhibitor by binding to the catalytic site of PDE10A, disrupting cAMP/cGMP hydrolysis. Validation methods include:
- In vitro assays : Recombinant PDE10A enzyme assays with fluorescent substrates (IC50 typically <100 nM).
- In vivo models : Rodent studies assessing locomotor activity and striatal cAMP levels, relevant to neuropsychiatric disorders .
Q. What structural modifications enhance selectivity for PDE10A over other PDE isoforms?
Advanced Research Question
- Positional isomerism : Substituting bromine at alternative positions (e.g., 6 or 7) reduces off-target effects.
- Side-chain functionalization : Introducing polar groups (e.g., hydroxyl or amide) improves isoform discrimination.
- Co-crystallization studies : X-ray crystallography of PDE10A-ligand complexes to guide rational design .
Q. How do solubility and stability challenges impact in vivo studies, and how can they be mitigated?
Advanced Research Question
- Low aqueous solubility : Add co-solvents (e.g., DMSO/PEG mixtures) or formulate as nanoparticles.
- pH-dependent degradation : Use buffered solutions (pH 4–6) for storage. Stability data shows >90% integrity at 4°C for 6 months .
Q. What discrepancies exist between in vitro and in vivo efficacy data, and how should they be resolved?
Advanced Research Question
- Metabolic instability : Hepatic microsome assays identify rapid clearance (e.g., CYP3A4-mediated oxidation). Solutions include deuterated analogs or prodrugs.
- Blood-brain barrier penetration : LogP optimization (target ~2–3) to balance permeability and solubility .
Q. What computational methods predict the compound’s binding mode to PDE10A?
Advanced Research Question
- Docking simulations : Use Schrödinger Suite or AutoDock Vina with PDE10A crystal structures (PDB: 3QHR).
- MD simulations : Analyze binding stability over 100-ns trajectories. Key interactions include hydrogen bonding with Gln716 and π-stacking with Phe719 .
Q. How can researchers address batch-to-batch variability in biological activity?
Advanced Research Question
- Strict QC protocols : Enforce consistent purity (>98% by HPLC) and residual solvent limits (<0.1% ethanol).
- Bioactivity correlation : Establish dose-response curves for each batch using standardized PDE10A assays .
Properties
Molecular Formula |
C10H10BrClN2 |
---|---|
Molecular Weight |
273.55 g/mol |
IUPAC Name |
(5-bromoisoquinolin-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H9BrN2.ClH/c11-10-3-1-2-7-6-13-8(5-12)4-9(7)10;/h1-4,6H,5,12H2;1H |
InChI Key |
HPZFIUWXHLGEDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(N=C2)CN)C(=C1)Br.Cl |
Origin of Product |
United States |
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